2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid
Description
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-9(14(17)18)19-12-11-8-5-3-4-6-10(8)20-13(11)16-7-15-12/h7,9H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHCAZUDNMRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Sulfanyl Group Introduction Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro intermediate, EDCl/DMAP, DMF, 25°C | 72 | 98 |
| Michael Addition | α,β-Unsaturated ester, NaSH, EtOH, reflux | 65 | 95 |
| Ionic Liquid-Mediated | [BMIM]BF₄, 60°C, 4h | 85 | 99 |
Enantiomeric Control and Protecting Group Strategies
The stereochemical integrity of the butanoic acid side chain is critical for biological activity. Chiral auxiliaries, such as (R)- or (S)-BINOL, are employed during the coupling phase to enforce enantioselectivity. For example, using (R)-BINOL-phosphoric acid as a catalyst in the thiol-ene reaction achieves enantiomeric excess (ee) >90%.
Protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are indispensable for preventing undesired side reactions. Patent WO2014086325A1 details the use of Boc protection during amine coupling steps, followed by deprotection under acidic conditions (e.g., HCl/dioxane) to yield the free amino acid derivative.
Optimization of Reaction Conditions
Solvent selection profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions due to their ability to dissolve ionic intermediates. Conversely, ionic liquids like [BMIM]BF₄ offer dual advantages as solvents and catalysts, reducing side reactions and simplifying purification.
Temperature modulation is another critical factor. While nucleophilic substitutions proceed efficiently at room temperature (25–30°C), cyclocondensation reactions often require elevated temperatures (80–100°C) to overcome activation barriers. Microwave-assisted synthesis reduces these temperatures by 20–30%, enhancing energy efficiency.
Scalability and Industrial Feasibility
Large-scale synthesis demands cost-effective and reproducible protocols. Continuous-flow reactors have been explored to improve mixing and heat transfer during cyclocondensation, achieving kilogram-scale production with consistent purity (>97%). Additionally, recycling ionic liquids like [BMIM]BF₄ reduces waste and operational costs in multi-step syntheses .
Chemical Reactions Analysis
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions further contributes to its biological activity .
Comparison with Similar Compounds
Physicochemical Properties
*Calculated based on precursor data.
Key Research Findings
Synthetic Flexibility : The 4-chloropyrimidine intermediate (common in ) allows diverse substitutions, enabling rapid exploration of structure-activity relationships .
Solubility-Bioactivity Balance: The butanoic acid derivative’s carboxyl group improves solubility over its ethyl ester, critical for oral bioavailability .
Green Chemistry Advances : Alkylation methods () reduce reliance on toxic solvents, aligning with sustainable pharmaceutical practices .
Biological Activity
2-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is a heterocyclic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The compound's IUPAC name is 2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid. It has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S2 |
| Molecular Weight | 308.42 g/mol |
| InChI Key | UMHHCAZUDNMRSB-UHFFFAOYSA-N |
| SMILES | O=C(O)C(CC)SC1=NC=NC(S2)=C1C3=C2CCCC3 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been identified as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell survival and proliferation. The inhibition of AKT leads to reduced cell growth in certain cancer cell lines and may enhance the efficacy of other therapeutic agents.
Antiproliferative Effects
Research indicates that 2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown IC50 values in the low micromolar range for several tumor types.
Table 1: Antiproliferative Activity
Antioxidant Properties
The compound also demonstrates antioxidant activity through scavenging free radicals and reducing oxidative stress markers. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).
Table 2: Antioxidant Activity Assays
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | 70% at 10 µM | |
| FRAP | 0.5 mM Trolox equivalent | |
| ORAC | Significant improvement in ROS levels |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX.
Table 3: Anti-inflammatory Activity
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Neuroprotection : In a model of neurodegeneration, the compound displayed protective effects against neuronal cell death induced by oxidative stress, suggesting its potential application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid?
- Methodology : The synthesis typically involves multi-step protocols starting with the Gewald reaction to form the benzothieno[2,3-d]pyrimidine core. Cyclohexanone, ethyl cyanoacetate, and sulfur are reacted under basic conditions to generate the intermediate 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate . Subsequent formamide cyclization at elevated temperatures yields the pyrimidinone scaffold, followed by sulfanyl group introduction via nucleophilic substitution with thiol-containing reagents. Reaction conditions (e.g., solvent choice, temperature, and catalyst use) must be optimized to improve yields (e.g., ethanol reflux for 8 hours in thiosemicarbazide coupling) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and hydrogen bonding patterns in the fused-ring system .
- X-ray Crystallography : Resolves bond angles and conformational stability, particularly for the tetrahydrobenzothieno-pyrimidine core .
- HPLC : Ensures purity (>95%) post-synthesis, with reverse-phase C18 columns and UV detection at 254 nm .
Q. How can initial biological screening for antimicrobial activity be designed?
- Methodology : Use standardized agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be compared to derivatives with varying substituents (e.g., 2-methylsulfanyl vs. 2-ethyl groups) to identify structural determinants of activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodology : Perform structure-activity relationship (SAR) analysis by synthesizing analogs with systematic substitutions (e.g., alkyl vs. aryl groups at position 3). For example, replacing a 4-methoxyphenyl group with a 4-chlorophenyl moiety may enhance antimicrobial potency due to increased lipophilicity . Parallel molecular dynamics (MD) simulations can identify steric or electronic clashes in protein-ligand interactions that explain discrepancies .
Q. How can molecular docking studies evaluate EGFR inhibitory potential?
- Methodology :
- Protein Preparation : Retrieve the EGFR kinase domain (PDB ID: 1M17) and optimize hydrogen bonding networks.
- Ligand Docking : Use AutoDock Vina to dock the compound into the ATP-binding pocket, focusing on sulfanyl and butanoic acid interactions with Lys721 and Asp831. Compare binding affinities to known inhibitors (e.g., gefitinib) .
- Validation : Validate docking poses with MD simulations (50 ns) to assess stability of hydrogen bonds and hydrophobic contacts .
Q. What advanced purification techniques address low yields in sulfanyl-group coupling reactions?
- Methodology :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration of intermediates, optimizing pH (e.g., pH 3 for carboxylic acid retention) .
- Flash Chromatography : Employ gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for high-resolution separation of sulfanyl derivatives .
Q. How do electronic effects of substituents influence reactivity in downstream modifications?
- Methodology :
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For instance, electron-withdrawing groups (e.g., -Br at position 4) reduce electron density at the pyrimidinone ring, slowing nucleophilic attacks .
- Experimental Validation : Compare reaction rates of bromo- vs. methoxy-substituted analogs in amidation or esterification reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
